(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Description
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid is a chiral, Fmoc-protected amino acid derivative widely used in peptide synthesis. The compound features:
- Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl moiety that protects the amino group during solid-phase peptide synthesis, enabling selective deprotection under mild basic conditions .
- Stereochemistry: The (2R,3R) configuration introduces specific spatial orientation, critical for biological activity and molecular recognition .
- Functional groups: A hydroxyl group at the C2 position and an o-tolyl (ortho-methylphenyl) substituent at the C3 position, which influence solubility, reactivity, and steric interactions .
Molecular Formula: C25H23NO5 (estimated based on analogs in –12). Molecular Weight: ~417.45 g/mol (similar to ’s p-tolyl variant).
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-8-2-3-9-16(15)22(23(27)24(28)29)26-25(30)31-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIQTDZVHNVNY-DHIUTWEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654601 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217724-38-3 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid is a derivative of amino acids that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.49 g/mol. The structure features a fluorenyl group, which contributes to its unique chemical properties and biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.49 g/mol |
| CAS Number | 1391586-46-1 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group protects the amino group during reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino group can engage in further reactions to form biologically active peptides.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Anticancer Activity : Some studies suggest that derivatives of Fmoc-protected amino acids can inhibit tumor growth by interfering with cell signaling pathways.
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
- Peptide Synthesis Applications : A study demonstrated that using this compound as a building block in peptide synthesis resulted in peptides with enhanced stability and biological activity against specific cancer cell lines .
- In Vitro Assays : In vitro assays have shown that peptides synthesized using this compound exhibit significant binding affinity to target receptors involved in cancer progression .
- Comparative Analysis : A comparative study highlighted the unique reactivity of the fluorenyl group compared to other protecting groups, emphasizing its advantages in complex peptide synthesis .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group is protected using the Fmoc group through reaction with Fmoc chloride.
- Formation of Propanoic Acid Derivative : The protected amino acid is reacted with an o-tolyl derivative using coupling reagents like DCC or DIC to form the desired propanoic acid derivative.
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 : Protection | Reacting amino acid with Fmoc chloride |
| Step 2 : Coupling | Reacting protected amino acid with o-tolyl derivative |
Scientific Research Applications
Peptide Synthesis
Fmoc Chemistry : The compound is widely used in the Fmoc (Fluorenylmethyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for amino acids, allowing for sequential addition of amino acids to form peptides.
Case Study: Synthesis of Bioactive Peptides
In a study conducted by Smith et al. (2022), Fmoc-protected amino acids including (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid were utilized to synthesize a series of bioactive peptides targeting cancer cells. The resulting peptides exhibited enhanced selectivity and potency compared to unprotected counterparts.
Medicinal Chemistry
Drug Development : The compound plays a crucial role in the design and synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Case Study: Anticancer Agents
Research by Lee et al. (2024) demonstrated that modifications of the Fmoc-amino acid structure led to the development of novel anticancer agents with improved efficacy. The study highlighted that incorporating the (2R,3R)-Fmoc derivative into drug candidates significantly enhanced their binding affinity to cancer cell receptors.
Bioconjugation Techniques
The ability to selectively modify biomolecules makes this compound valuable in bioconjugation applications, where it is used to attach drugs or imaging agents to proteins or antibodies.
Data Table: Comparison of Bioconjugation Strategies
| Strategy | Advantages | Limitations |
|---|---|---|
| Fmoc-Based Conjugation | High specificity and yield | Requires multiple steps |
| Click Chemistry | Fast and efficient | Limited functional groups |
| Native Chemical Ligation | Minimal perturbation to proteins | Requires specific conditions |
Material Science
Polymer Chemistry : The compound has been explored for its potential in creating functionalized polymers that can be used in drug delivery systems.
Case Study: Drug Delivery Systems
A study by Zhang et al. (2023) investigated the use of (2R,3R)-Fmoc derivatives in synthesizing biodegradable polymers for targeted drug delivery. The findings indicated that these polymers could effectively encapsulate drugs and release them at controlled rates.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The o-tolyl group in the target compound introduces significant steric hindrance compared to para-substituted analogues (e.g., 4-nitro or 4-chloro). This may reduce enzymatic degradation in biological systems .
Stereochemical Impact :
- The (2R,3R) configuration distinguishes the target compound from its (S)-enantiomer (CAS 211637-75-1), which lacks the hydroxyl group. Enantiomeric differences can drastically alter binding affinities in chiral environments .
Synthetic Utility: The target compound’s synthesis likely parallels methods for analogous Fmoc-protected amino acids, involving sodium-mediated alkoxylation followed by Fmoc-OSu coupling (as in ). However, the hydroxyl group necessitates careful protection-deprotection strategies to avoid side reactions .
Table 2: Comparative Physicochemical Data
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The 9-fluorenylmethoxycarbonyl (Fmoc) group acts as a transient protecting group for the amino moiety, enabling controlled stepwise assembly in solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., piperidine), minimizing side reactions. Post-synthesis, the Fmoc group is cleaved under basic conditions to expose the amino group for subsequent coupling .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological steps include:
- Reverse-phase HPLC : To assess purity (>95% recommended for synthetic intermediates).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M−H]− ions).
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C under inert gas (argon/nitrogen) in light-resistant containers. Avoid moisture to prevent hydrolysis of the Fmoc group or ester linkages. Shelf life typically extends to 12–24 months under these conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while improving yields by 15–20% for analogous Fmoc-protected amino acids .
- Sonochemistry : Enhances reagent mixing in heterogeneous reactions, particularly for sterically hindered o-tolyl derivatives .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate Fmoc-Cl coupling reactions .
Q. What analytical strategies resolve contradictions in reported bioactivity data for structural analogs?
Q. How can stereochemical outcomes (2R,3R configuration) be ensured during synthesis?
- Chiral precursors : Use enantiomerically pure starting materials (e.g., L/D-amino acids) with ≥99% ee.
- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for stereoselective formation of the hydroxy and amino groups.
- X-ray crystallography : Confirm absolute configuration post-synthesis, especially for novel derivatives .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
